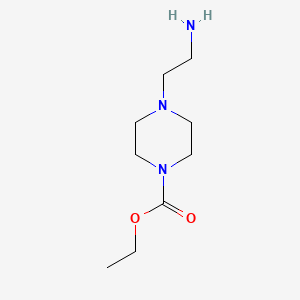

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate

CAS No.: 101619-74-3

Cat. No.: VC2812066

Molecular Formula: C9H19N3O2

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101619-74-3 |

|---|---|

| Molecular Formula | C9H19N3O2 |

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | ethyl 4-(2-aminoethyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C9H19N3O2/c1-2-14-9(13)12-7-5-11(4-3-10)6-8-12/h2-8,10H2,1H3 |

| Standard InChI Key | NXQAWOGFJQNATN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)CCN |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)CCN |

Introduction

Chemical Structure and Properties

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, with an ethyl ester functional group attached to the nitrogen at position 1 and an aminoethyl side chain connected to the nitrogen at position 4. This structural arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical versatility.

Physical and Chemical Properties

| Property | Value/Description |

|---|---|

| Chemical Name | Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate |

| CAS Number | 101619-74-3 |

| Molecular Formula | C9H19N3O2 |

| Molecular Weight | 201.27 g/mol |

| Physical Appearance | White to off-white solid or crystalline substance |

| Functional Groups | Piperazine ring, ethyl ester, primary amine |

| Solubility | Moderate solubility in organic solvents due to ester and amine groups |

| Hydrogen Bonding Capacity | Forms hydrogen bonds through amine groups |

| Polarity | Moderate polarity due to the presence of amine and ester functional groups |

The compound's structure contains both basic (amine) and electrophilic (ester) centers, contributing to its reactivity in various chemical transformations. The piperazine ring provides a rigid scaffold, while the aminoethyl side chain offers flexibility for interactions with biological targets .

Applications in Medicinal Chemistry

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate has garnered significant interest in medicinal chemistry due to its structural features that make it suitable for various applications in drug discovery and development.

Pharmaceutical Applications

| Application Area | Potential Role |

|---|---|

| Drug Development | Scaffold for designing compounds targeting specific receptors or enzymes |

| Building Block Chemistry | Intermediate in the synthesis of more complex bioactive compounds |

| Structure-Activity Relationship Studies | Model compound for understanding the impact of piperazine derivatives on biological targets |

| Pharmacological Research | Precursor for compounds with potential therapeutic activities |

| Chemical Library Development | Component in diverse compound libraries for high-throughput screening |

The piperazine core present in this compound is known to enhance binding affinity and selectivity toward specific biological targets, making derivatives of this structure promising candidates for drug design .

| Safety Aspect | Recommendation |

|---|---|

| Personal Protection | Use of gloves, safety glasses, and laboratory coat |

| Ventilation | Handling in well-ventilated areas to minimize inhalation risks |

| Storage | Store in a cool, dry place, sealed from moisture and light |

| Exposure Prevention | Avoid contact with eyes, skin, and clothing |

| Research Designation | For research use only; not for human or veterinary applications without appropriate testing |

Proper laboratory practices should be followed when working with this compound to minimize potential hazards.

Related Compounds and Structural Analogs

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate belongs to a broader family of piperazine derivatives that share structural similarities but may differ in their specific biological activities and applications.

Structural Relatives

A closely related compound is tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0), which differs in having a tert-butyl ester group instead of an ethyl ester. This compound shares many physicochemical properties with Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate but may exhibit differences in stability, reactivity, and biological activities .

Other related compounds include:

-

Ethyl 4-(2-anilinoacetyl)piperazine-1-carboxylate

-

Various N-substituted piperazine derivatives with different functional groups at the 1- and 4-positions

The structural diversity within this family of compounds contributes to their wide range of potential applications in medicinal chemistry and pharmaceutical research .

Future Research Directions

Ethyl 4-(2-aminoethyl)piperazine-1-carboxylate represents a promising compound for further investigation in medicinal chemistry. Future research directions may include:

-

Detailed studies of its biological activities and mechanisms of action

-

Development of optimized synthetic routes for improved yields and purity

-

Exploration of structure modifications to enhance specific pharmacological properties

-

Investigation of its potential in developing therapeutic agents for various medical conditions

-

Computational studies to predict interactions with biological targets and guide rational drug design

As research in medicinal chemistry continues to advance, this compound may contribute significantly to the development of novel pharmaceutical agents with enhanced efficacy and selectivity for treating various diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume